molecular formula C₁₇H₂₅N₃O₂ B1148164 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile CAS No. 1036959-27-9

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

Número de catálogo B1148164
Número CAS: 1036959-27-9
Peso molecular: 303.4
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

The molecular formula of this compound is C17H25N3O2 . Its average mass is 303.399 Da and its monoisotopic mass is 303.194672 Da .


Chemical Reactions Analysis

The synthesis and structure-activity relationship of a new DPP-IV inhibitor class, N-substituted-glycyl-2-cyanopyrrolidines, are described . The path that led from clinical development compound 1-[2-[5-cyanopyridin-2-yl)amino]ethylamino]acetyl-2-cyano-(S)-pyrrolidine (NVP-DPP728, 8c) to its follow-up, 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine (NVP-LAF237, 12j) is also discussed .

Aplicaciones Científicas De Investigación

Treatment of Type 2 Diabetes

  • Summary of the Application : This compound, also known as vildagliptin, is an orally active and highly selective dipeptidyl peptidase 4 inhibitor developed for the treatment of type 2 diabetes .
  • Methods of Application : In a study, four healthy male subjects were given a single oral 100-mg dose of vildagliptin . The absorption, metabolism, and excretion of the drug were then evaluated .
  • Results or Outcomes : The drug was rapidly absorbed, with peak plasma concentrations attained at 1.1 h postdose . The fraction of drug absorbed was calculated to be at least 85.4% . Complete recovery of the dose was achieved within 7 days, with 85.4% recovered in urine (22.6% unchanged drug) and the remainder in feces (4.54% unchanged drug) .

DPP-IV Inhibition

  • Summary of the Application : This compound, also known as vildagliptin, is a potent, selective, and orally bioavailable dipeptidyl peptidase IV (DPP-IV) inhibitor . DPP-IV inhibition has the potential to become a valuable therapy for type 2 diabetes .
  • Results or Outcomes : The results suggest that vildagliptin is a potent, stable, selective DPP-IV inhibitor possessing excellent oral bioavailability and potent antihyperglycemic activity with potential for once-a-day administration .

Peptide Truncation Inhibition

  • Summary of the Application : Vildagliptin was described as a potent, selective and orally bio-available dipeptidyl-peptidase IV (DPP IV) inhibitor . It inhibits the DPP IV catalyzed degradation of glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP) and substance P .
  • Results or Outcomes : There was no evidence for substrate specific inhibition of DPP IV by Vildagliptin or for important allosteric factors affecting the inhibition constant in presence of GIP and GLP-1 .

DPP-IV Inhibition for Antihyperglycemic Properties

  • Summary of the Application : This compound, also known as vildagliptin, is a potent, selective, and orally bioavailable dipeptidyl peptidase IV (DPP-IV) inhibitor . DPP-IV inhibition has the potential to become a valuable therapy for type 2 diabetes .
  • Results or Outcomes : The results suggest that vildagliptin is a potent, stable, selective DPP-IV inhibitor possessing excellent oral bioavailability and potent antihyperglycemic activity with potential for once-a-day administration .

Inhibition of Peptide Truncation

  • Summary of the Application : Vildagliptin was described as a potent, selective and orally bio-available dipeptidyl-peptidase IV (DPP IV) inhibitor . It inhibits the DPP IV catalyzed degradation of glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP) and substance P .
  • Results or Outcomes : There was no evidence for substrate specific inhibition of DPP IV by Vildagliptin or for important allosteric factors affecting the inhibition constant in presence of GIP and GLP-1 .

Propiedades

IUPAC Name

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOKIDBDQMKNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870306
Record name 1-[2-[(3-Hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

CAS RN

1360862-63-0, 274901-16-5
Record name 1-[2-[(3-Hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-(2S)-1-[[(3-Hydroxytricyclo[3.3.1.1[3,7]]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
36
Citations
N Kumar, SR Devineni, G Singh, A Kadirappa… - … of pharmaceutical and …, 2016 - Elsevier
Vildagliptin is a member of a new class of oral anti-diabetic drug. One unknown impurity was identified in the range of 0.01–0.06% in different laboratory batches of vildagliptin along …
Number of citations: 27 www.sciencedirect.com
R Solaichamy, J Karpagam, K Govindarasu - Int. J. Adv. Sci. Eng., 2018 - academia.edu
The solid phase FT-IR and FT-Raman spectra of Gliptus {(2S)-1-[2-[(3-hydroxy-1-adamantyl) amino] acetyl] pyrrolidine-2-carbonitrile} have been recorded in the regions 4000–400 cm− …
Number of citations: 2 www.academia.edu
MS Moneeb - Bulletin of faculty of pharmacy, Cairo University, 2013 - Elsevier
New simple and sensitive spectrophotometric and spectrofluorimetric methods have been developed and validated for the determination of saxagliptin (SAX) and vildagliptin (VDG) in …
Number of citations: 54 www.sciencedirect.com
MM El-Wekil, KK Abdelhady, RAA Salam… - Spectrochimica Acta Part …, 2019 - Elsevier
Cost-effective, green, simple and reliable transmission Fourier-transform infrared (FTIR) spectroscopic method was developed for simultaneous analysis of hypoglycemic drugs in their …
Number of citations: 18 www.sciencedirect.com
SK Godasu, P Raju, G Vuyyala, V Dasari… - Journal of …, 2023 - jespublication.com
A straight forward, Exact, exact technique was created for the concurrent assessment of the Remogliflozin and Vildagliptin in drug measurement’s structure. Chromatogram was gone …
Number of citations: 1 jespublication.com
R Pontarolo, AC Gimenez, TMG de Francisco… - … of Chromatography B, 2014 - Elsevier
The objective of this work was to develop and validate a HILIC–MS/MS method for the simultaneous determination of metformin and vildagliptin in human plasma. Chromatographic …
Number of citations: 60 www.sciencedirect.com
D Gnanasekaran, R Gandhimathi - Research Journal of …, 2021 - indianjournals.com
A review is presented on different analytical techniques used for quantitative analysis of novel Dipeptidyl peptidase-4 inhibitor (DPP-4) - Vildagliptin. Endeavours have been made to …
Number of citations: 2 www.indianjournals.com
I Sadowska-Bartosz, G Bartosz - Mechanisms of Ageing and Development, 2016 - Elsevier
Vast evidence supports the view that glycation of proteins is one of the main factors contributing to aging and is an important element of etiopathology of age-related diseases, …
Number of citations: 53 www.sciencedirect.com
R Siddiqui, MR Mungroo, TS Anuar, AM Alharbi… - Antibiotics, 2022 - mdpi.com
Naegleria fowleri and Balamuthia mandrillaris are pathogenic free-living amoebae that infect the central nervous system with over 95% mortality rates. Although several compounds …
Number of citations: 2 www.mdpi.com
MS Sahoo, MT Paul, MK Bhatra, MSR Behera… - researchgate.net
This review work is a collective data of previously published methods related to the analysis of Vildagliptin either in alone or in combination with other drugs. Many spectroscopic …
Number of citations: 2 www.researchgate.net

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.